molecular formula C70H97Cl2NO38 B180343 Evernimicin CAS No. 109545-84-8

Evernimicin

Numéro de catalogue: B180343
Numéro CAS: 109545-84-8
Poids moléculaire: 1631.4 g/mol
Clé InChI: UPADRKHAIMTUCC-OWALTSPQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du SCH-27899 implique des procédures complexes en plusieurs étapes. La synthèse totale de l'éverninomicine 13 384-1, un composé apparenté, fournit des informations sur les voies de synthèse. Les étapes clés incluent des réactions de métathèse d'oléfines, une glycosylation dirigée par le soufre et la formation de fluorure d'acyle .

Méthodes de production industrielle

Les méthodes de production industrielle du SCH-27899 ne sont pas largement documentées. La production implique probablement des procédés de fermentation utilisant des souches spécifiques d'actinomycètes, suivis d'étapes d'extraction et de purification .

Analyse Des Réactions Chimiques

Mechanism of Action

Evernimicin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Key findings include:

  • Binding Specificity : Binds exclusively to the 50S subunit in Escherichia coli and Staphylococcus aureus with dissociation constants (KdK_d) of 84–160 nM .

  • Inhibition of Translation :

    • 50% inhibitory concentration (IC₅₀) of ~125 nM in cell-free systems derived from E. coli and S. aureus .

    • Minimal inhibition in eukaryotic systems (rabbit reticulocytes and wheat germ) at concentrations up to 40 µg/ml .

Ribosomal Binding Site

This compound interacts with evolutionarily conserved regions of the ribosome:

RNA and Protein Interactions

ComponentInteraction DetailsSource
23S rRNA (Hairpin 89/91)Protects nucleotides U2533, G2535, and A2534 in E. coli; similar protections in Halobacterium halobium .
Ribosomal Protein L16Mutations in L16 confer resistance; homologous to archaeal L10e .

Structural Insights

  • Cryo-EM/Crystallography :

    • Binds the A-tRNA entrance corridor, overlapping with the elbow region of A-site tRNA .

    • Key interactions involve rRNA helices H89, H91, and domain 2 of the CTC protein .

Inhibition of Translation

This compound primarily blocks the elongation phase:

  • Template Dependency :

    • 90% inhibition with poly(A) templates vs. 35% with poly(U) .

    • Mechanism linked to nascent polypeptide conformation and ribosomal stalling .

  • Misreading Assays : No evidence of transcript misreading, unlike aminoglycosides .

Competition and Specificity

  • Avilamycin Competition : Structurally similar avilamycin competes for binding (500-fold excess reduces this compound-ribosome complexes by >90%) .

  • No Cross-Resistance : Minimal overlap with binding sites of macrolides, chloramphenicol, or tetracyclines .

Resistance Mechanisms

Resistance arises via:

  • Mutations :

    • Single nucleotide changes in 23S rRNA (e.g., G2535U) .

    • Substitutions in L16 (e.g., Arg59 loop) .

  • Methylation : Methylation of 23S rRNA nucleotides (e.g., A2534) reduces drug affinity .

Structural Comparison with Avilamycin

FeatureThis compoundAvilamycin
Binding SiteSpans H89/H91 and L16Overlaps with this compound but distinct
Key InteractionsOrsellinic acid (res I) with Arg58 O52 interaction with G2535
Conformational ChangesIntermediate Arg59 loop state Fully encapsulated Arg59 loop

Thermodynamic and Kinetic Data

ParameterValue (this compound)MethodSource
Dissociation ConstantKd=84160K_d=84-160 nMRadiolabeled binding assays
Dissociation Ratek1=0.02k_{-1}=0.02 min⁻¹Excess unlabeled antibiotic
IC₅₀ (Poly(A) Template)125 nM (~70% inhibition)Cell-free translation assays

This compound’s unique binding site and lack of cross-resistance with other antibiotics make it a promising candidate for combating multidrug-resistant pathogens. Its structural and mechanistic insights provide a foundation for designing derivatives with enhanced efficacy.

Applications De Recherche Scientifique

In Vitro Studies

Evernimicin exhibits strong antimicrobial activity against various Gram-positive pathogens. Notably, it has demonstrated effectiveness against:

  • Methicillin-resistant Staphylococcus aureus (MRSA) : The minimum inhibitory concentration (MIC) for MRSA strains has been reported as low as 0.4 μg/ml, indicating potent activity compared to traditional treatments like vancomycin .
  • Enterococcus spp. : this compound showed high efficacy against Enterococcus species, including vancomycin-resistant strains .
  • Streptococcus pneumoniae : Clinical isolates have shown susceptibility to this compound, making it a candidate for treating pneumococcal infections .

The following table summarizes the MIC values of this compound against selected pathogens:

PathogenMIC (μg/ml)
MRSA0.4
Erythromycin-resistant S. aureus0.8
Enterococcus faecalis0.5
Streptococcus pneumoniae0.5

In Vivo Studies

In vivo studies have confirmed the bacteriostatic properties of this compound in animal models. For instance, in a rat model of MRSA endocarditis, this compound was shown to significantly reduce bacterial counts and mortality rates compared to controls, although its effects were primarily bacteriostatic rather than bactericidal .

Clinical Trials

This compound underwent several clinical trials to assess its safety and efficacy:

  • Phase II and III Trials : These trials aimed to evaluate this compound's effectiveness against serious infections caused by Gram-positive bacteria. However, clinical development was halted due to insufficient advantages over existing treatments .
  • Pneumococcal Pneumonia : Preliminary reports suggested potential usefulness in treating pneumococcal pneumonia, but further studies were not pursued following the cessation of broader clinical development .

Pharmacokinetics and Dosing

Pharmacokinetic studies have indicated that this compound's efficacy is influenced by drug exposure metrics such as the area under the concentration-time curve (AUC) relative to the MIC (AUC/MIC). Optimal dosing strategies have been proposed based on these pharmacodynamic targets, with simulations suggesting effective dosing ranges from 6 to 9 mg/kg body weight .

Mécanisme D'action

SCH-27899 exerts its effects by inhibiting protein synthesis in bacteria. It binds to a specific site on the bacterial ribosome, interfering with the translation process. Mutations in ribosomal protein L16 have been shown to confer reduced susceptibility to SCH-27899, indicating its target site .

Activité Biologique

Evernimicin, also known as SCH 27899, is a novel oligosaccharide antibiotic that exhibits significant biological activity against a variety of gram-positive and some gram-negative bacteria. Its mechanism of action primarily involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

This compound selectively binds to the 50S ribosomal subunit, inhibiting protein synthesis in bacteria. Research indicates that it does not promote transcript misreading, which is a common side effect of other antibiotics. In cell-free translation assays, this compound demonstrated a 50% inhibitory concentration (IC50) of approximately 125 nM for both Staphylococcus aureus and Escherichia coli ribosomes .

Binding Characteristics

The binding of this compound to the ribosome occurs at a unique site distinct from other antibiotics such as avilamycin, which binds to the 30S subunit. The specificity of this compound's action is underscored by its lack of inhibition in eukaryotic ribosomes (e.g., rabbit reticulocytes and wheat germ) at concentrations up to 40 μg/ml .

Antimicrobial Activity

This compound has been evaluated against a range of gram-positive pathogens, including Streptococcus pneumoniae, Enterococcus faecalis, and methicillin-resistant Staphylococcus aureus (MRSA). The results from various studies are summarized in Table 1 below.

Pathogen MIC90 (mg/L) Range (mg/L) Reference
Streptococcus pneumoniae0.0470.012 - 0.1
MRSA1.00.25 - 2.0
Enterococcus faecalis1.00.5 - 2.0
Enterococcus faecium1.00.5 - 2.0

These values indicate that this compound exhibits potent activity against these pathogens, often outperforming established antibiotics like vancomycin.

Clinical Studies

A significant clinical study involving over 4,500 isolates demonstrated the efficacy of this compound in treating infections caused by gram-positive bacteria. The study utilized E-test methods to determine minimum inhibitory concentrations (MICs) and assessed pharmacokinetic/pharmacodynamic (PK/PD) relationships using a neutropenic murine thigh infection model .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound was analyzed in healthy volunteers and patients with hypoalbuminemia, revealing similar protein binding characteristics across groups. Monte Carlo simulations indicated that achieving an area under the concentration-time curve to MIC ratio (AUC/MIC) was crucial for predicting microbiological efficacy .

Case Studies

In vivo studies have shown that this compound effectively reduces bacterial loads in experimental models of enterococcal infections and other gram-positive bacterial infections. For instance, in a study involving animals treated with this compound, a significant reduction in bacterial density within vegetations was observed .

Propriétés

Numéro CAS

109545-84-8

Formule moléculaire

C70H97Cl2NO38

Poids moléculaire

1631.4 g/mol

Nom IUPAC

[(2R,3R,4R,6S)-6-[(2R,2'R,3'S,3aR,4R,4'R,6S,7S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(3aR,3'aS,4R,6'S,7R,7'R,7aS,7'aS)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7'-hydroxyspiro[3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-4,2'-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6'-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4',7-dihydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-[(2S,4S,5R,6S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate

InChI

InChI=1S/C70H97Cl2NO38/c1-24-15-31(74)16-32(75)40(24)61(82)100-36-22-94-70(60-53(36)92-23-93-60)108-37-21-91-63(46(79)52(37)109-70)106-65-56(89-13)45(78)51(35(101-65)20-86-10)104-64-47(80)55(50(87-11)27(4)97-64)105-66-57(81)68(9)59(30(7)98-66)110-69(111-68)18-33(76)48(28(5)107-69)102-38-17-34(99-39-19-67(8,73(84)85)58(90-14)29(6)96-39)49(26(3)95-38)103-62(83)41-25(2)42(71)44(77)43(72)54(41)88-12/h15-16,26-30,33-39,45-53,55-60,63-66,74-81H,17-23H2,1-14H3/t26-,27-,28-,29+,30-,33-,34-,35-,36-,37+,38+,39+,45+,46-,47-,48-,49-,50+,51-,52-,53+,55-,56+,57-,58+,59-,60-,63+,64+,65+,66+,67+,68-,69-,70-/m1/s1

Clé InChI

UPADRKHAIMTUCC-OWALTSPQSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

SMILES isomérique

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@]3(C[C@H]2O)O[C@@H]4[C@H](O[C@H]([C@H]([C@]4(O3)C)O)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@H](CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)O[C@H]1C[C@]([C@H]([C@@H](O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

SMILES canonique

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

Synonymes

evernimicin
everninomicin
everninomycin
SCH 27899
SCH-27899
Ziracin

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.